molecular formula C13H19Cl2N B8166049 2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B8166049
M. Wt: 260.20 g/mol
InChI Key: SZYZFCBYMARZAJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorobutyl group attached to the tetrahydroisoquinoline ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorobutyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted tetrahydroisoquinoline, while oxidation can produce isoquinoline derivatives .

Scientific Research Applications

2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorobutyl group but shares the core structure.

    4-Chlorobutylamine: Contains the chlorobutyl group but lacks the tetrahydroisoquinoline ring.

    Isoquinoline: An oxidized form of tetrahydroisoquinoline.

Uniqueness

2-(4-Chlorobutyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both the chlorobutyl group and the tetrahydroisoquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-chlorobutyl)-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;/h1-2,5-6H,3-4,7-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYZFCBYMARZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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